

Part 1: The Scavenger Receptor Class A (SR-A) Signaling Pathway

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Compound of Interest

Compound Name: SerSA

Cat. No.: B15573479

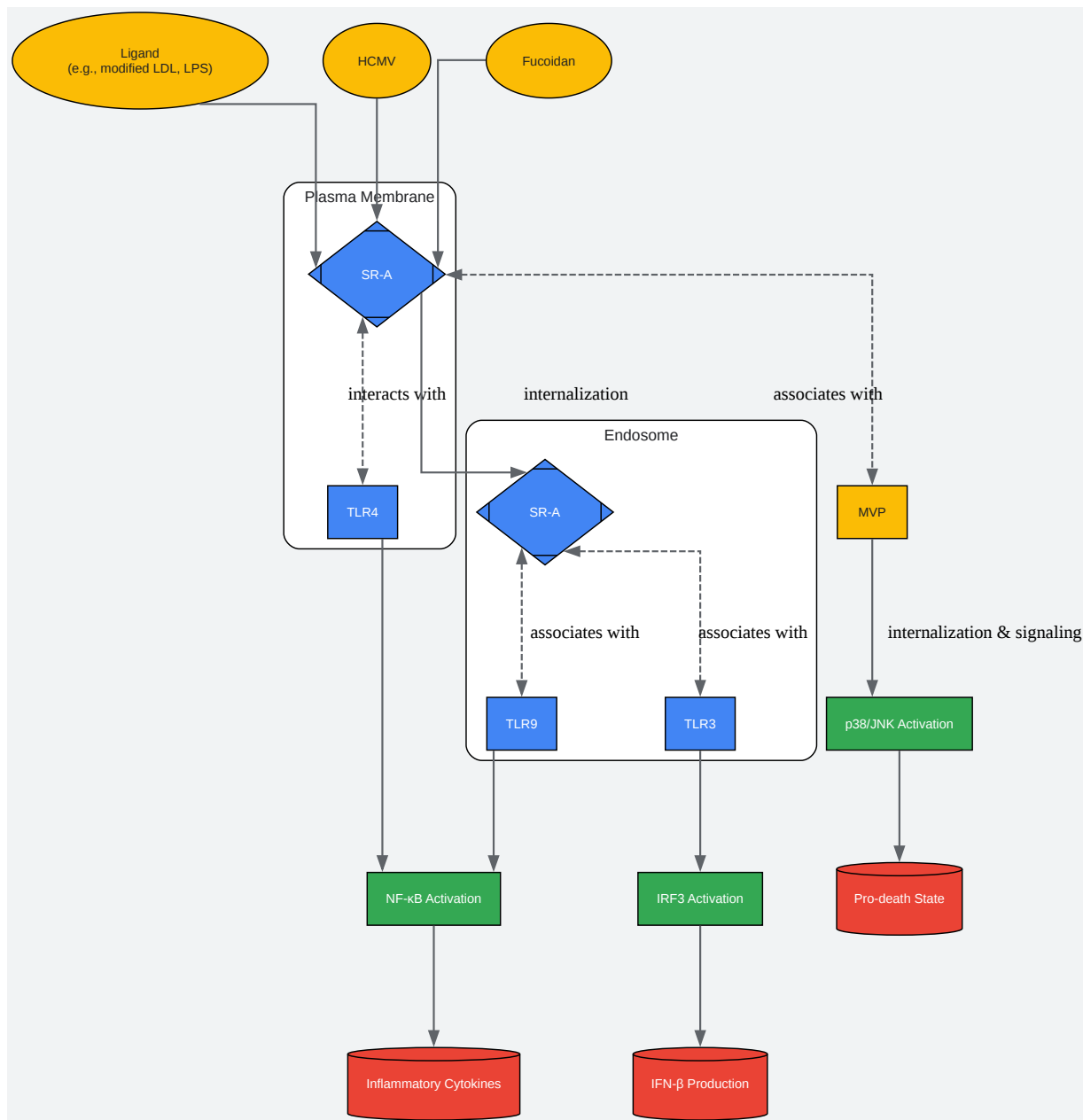
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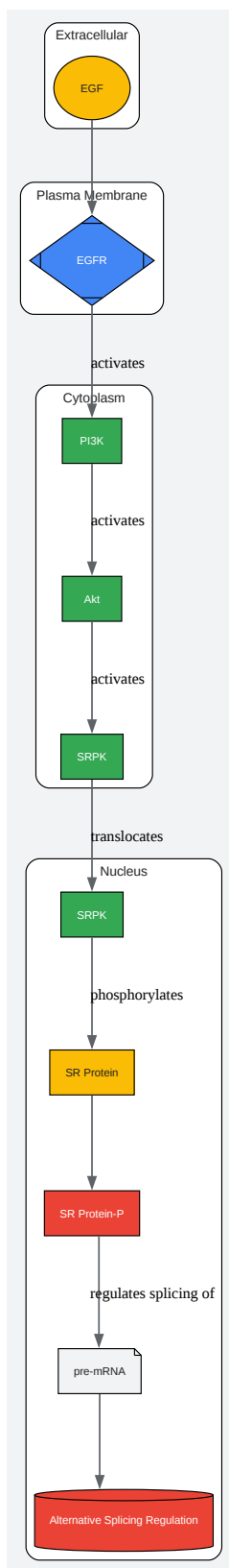
The Scavenger Receptor Class A (SR-A) is a key player in the recognition of a wide array of ligands, including modified lipoproteins and pathogens, implicating it in both atherosclerosis and host defense.[1][2] SR-A is a trimeric integral membrane glycoprotein that, despite its broad ligand-binding capabilities, lacks an intrinsic intracellular signaling domain.[3] Consequently, its signaling functions are mediated through interactions with other transmembrane and cytosolic proteins.

Core Components and Mechanism of Activation

SR-A signaling is initiated by the binding of its polyanionic ligands.[1] Upon ligand binding, SR-A collaborates with other receptors and adaptor proteins to trigger downstream cascades. A prominent mechanism involves the formation of a complex with Toll-like Receptors (TLRs), such as TLR4. This interaction leads to the activation of the NF- κ B pathway, culminating in the transcription of pro-inflammatory cytokines.[3] In the context of viral infections, SR-A can facilitate the transport of viral components to endosomes, where they are recognized by other TLRs like TLR3 and TLR9, leading to the activation of IRF3 and subsequent production of type I interferons, or further NF- κ B activation.[3]

Another described signaling interaction for SR-A is with the major vault protein (MVP). The binding of ligands like fucoidan to SR-A can lead to the internalization of an SR-A-MVP complex, which then activates the p38 and JNK MAP kinase pathways.[3]





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- 3. researchgate.net [researchgate.net]
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